molecular formula C10H20N2O B1491027 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine CAS No. 2098102-88-4

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine

Cat. No.: B1491027
CAS No.: 2098102-88-4
M. Wt: 184.28 g/mol
InChI Key: RCGKZNQIGPLTFU-UHFFFAOYSA-N
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Description

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine is a chemically significant bicyclic amine building block designed for advanced pharmaceutical research and drug discovery programs. This compound features a 3-azabicyclo[3.1.1]heptane core, a structure recognized as a valuable non-classical bioisostere for meta-substituted arenes and piperidine rings . The 6-ethoxy moiety and the terminal ethylamine side chain provide versatile handles for further synthetic modification, enabling researchers to explore novel chemical space in medicinal chemistry. The rigid, three-dimensional bicyclic scaffold of this compound is particularly valuable for creating saturated analogs that can improve physicochemical properties, such as solubility and metabolic stability, in target molecules . Researchers can utilize this building block in the synthesis of more complex bioactive compounds, particularly in developing conformationally restricted analogs and probing enzyme active sites. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-13-10-8-5-9(10)7-12(6-8)4-3-11/h8-10H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGKZNQIGPLTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly as a potential P2Y14 receptor antagonist. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been explored for its interactions with catalytic enzymes such as AlCl3 and FeCl3, which show notable catalytic activity at room temperature. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation are influenced by various factors, including temperature and the presence of catalytic enzymes. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the compound’s temporal dynamics for its potential therapeutic applications.

Biological Activity

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

The compound's molecular formula is C12H21NO3C_{12}H_{21}NO_3 with a molecular weight of approximately 227.3 g/mol. The structure features a bicyclic framework which influences its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azabicyclic core followed by the introduction of the ethoxy and amine functionalities.

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal activity of related azabicyclic compounds. For instance, compounds with similar structures have shown significant activity against Plasmodium falciparum, with IC50 values ranging from 0.023 to 0.694 µM, indicating strong potential as antimalarial agents . The structure-activity relationship (SAR) suggests that modifications in the bicyclic framework can enhance efficacy.

Analgesic Activity

Research into related azabicyclo compounds has indicated varying degrees of analgesic activity. Some derivatives demonstrated marginal activity in pain models, suggesting that structural modifications could potentially improve efficacy .

Case Studies and Research Findings

Several studies have investigated the biological profiles of azabicyclic compounds:

  • Antimalarial Efficacy : A study reported that certain azabicyclo-nonane derivatives exhibited IC50 values comparable to established antimalarial drugs like pyrimethamine, indicating their potential as effective treatments against malaria .
  • Antitrypanosomal Activity : The parent azabicyclo-nonanes demonstrated moderate antitrypanosomal activity with IC50 values between 1.00 and 6.57 µM, suggesting that further optimization could yield more potent derivatives .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntimalarialTBD
3-Azabicyclo-nonaneAntimalarial0.023 - 0.694
Parent Azabicyclo-nonaneAntitrypanosomal1.00 - 6.57
Analgesic DerivativeAnalgesicMarginal

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Key Features References
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine (Target) C10H20N2O 184.28 Bicyclo[3.1.1]heptane Ethoxy, primary amine Discontinued; lab use only
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine C13H18N2 202.30 Bicyclo[3.1.1]heptane Benzyl, primary amine Medicinal chemistry building block
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine C11H14N2 174.25 Bicyclo[3.1.0]hexane Benzyl, primary amine Smaller bicyclic core; higher ring strain
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid C11H19NO3 213.27 Bicyclo[3.1.1]heptane Ethoxy, carboxylic acid Increased polarity; acidic
1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one C11H20N2O2 212.29 Bicyclo[3.1.1]heptane Ethoxy, ketone, methylamino Ketone group enhances reactivity
1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride C7H13ClN2O 176.64 Bicyclo[3.1.0]hexane Primary amine, ketone, hydrochloride Salt form improves solubility

Physicochemical Properties

  • Lipophilicity : The ethoxy group in the target compound increases lipophilicity compared to analogs with polar substituents (e.g., carboxylic acid derivatives) .
  • Solubility: The hydrochloride salt of 1-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one exhibits enhanced water solubility due to ionic character, unlike the neutral target compound .

Preparation Methods

Intramolecular Imide Formation from Functionalized Cyclobutanes

A highly efficient approach relies on intramolecular imide formation from 1,3-functionalized cyclobutane derivatives. The precursor cyclobutanes are prepared via diastereoselective Strecker reactions on 3-oxocyclobutanecarboxylates, which are readily accessible starting materials. This method yields intermediates such as 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which serve as versatile platforms for further derivatization to obtain monoprotected bicyclic diamines and analogs with medicinal relevance.

Reduction of Spirocyclic Oxetanyl Nitriles

Another general method involves the reduction of spirocyclic oxetanyl nitriles to form 3-azabicyclo[3.1.1]heptane cores. This approach has been demonstrated to be scalable and mechanistically studied, showing broad applicability. The resulting bicyclic amines can be functionalized further to incorporate ethoxy substituents and ethan-1-amine moieties. This method also enables incorporation of the bicyclic scaffold into drug-like molecules, improving physicochemical properties.

Functionalization to Introduce the 6-Ethoxy Substituent

The 6-ethoxy group is typically introduced through nucleophilic substitution or alkylation strategies on appropriately protected bicyclic intermediates. Ethoxy substituents can be installed by reacting hydroxyl or halide precursors at the 6-position with ethoxide sources under controlled conditions. The choice of protecting groups and reaction solvents (e.g., ethanol) influences the yield and selectivity.

Introduction of the Ethan-1-amine Side Chain

The ethan-1-amine substituent at the 3-position is commonly introduced via reductive amination or nucleophilic substitution reactions on ketone or halide intermediates derived from the bicyclic core. For example, reductive amination of 3-azabicyclo[3.1.1]heptane-3-carbaldehyde derivatives with ammonia or primary amines in ethanol solvent under mild conditions yields the target ethan-1-amine functionality.

Representative Reaction Conditions and Yields

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
Diastereoselective Strecker Strecker reaction 3-Oxocyclobutanecarboxylate, ammonia, cyanide source High Produces 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate
Intramolecular imide formation Cyclization Heating or base catalysis Moderate Forms bicyclic core with high stereocontrol
Reduction of spirocyclic nitriles Reduction (e.g., LAH) Lithium aluminum hydride or similar reductants High Scalable method for core bicyclic amine
Alkylation for ethoxy introduction Nucleophilic substitution Ethoxide salts in ethanol or polar aprotic solvents Moderate Requires protection of amine groups
Reductive amination for amine side chain Reductive amination Ammonia or amine, reducing agent (e.g., NaBH3CN), EtOH High Mild conditions preserve bicyclic integrity

Detailed Research Findings

  • The Strecker-based synthesis route offers excellent diastereoselectivity and access to functionalized intermediates that can be diversified into a range of bicyclic amines, including this compound derivatives.

  • Reduction of spirocyclic oxetanyl nitriles is a mechanistically well-understood and scalable process that yields bicyclic amines with improved physicochemical properties when incorporated into drug scaffolds, indicating its utility for medicinal chemistry applications.

  • Protection strategies, such as carbamate formation, are often employed to facilitate selective functionalization at the 6-position and 3-position without compromising the bicyclic framework.

  • Chromatographic purification (silica gel column chromatography) with solvent systems like cyclohexane/ethyl acetate is commonly used to isolate pure compounds after each synthetic step.

Summary Table of Key Synthetic Routes

Reference Synthetic Approach Key Intermediate(s) Advantages Limitations
Diastereoselective Strecker + imide cyclization 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione High stereocontrol, versatile intermediates Multi-step, requires cyanide
Reduction of spirocyclic oxetanyl nitriles Spirocyclic oxetanyl nitriles Scalable, broad substrate scope Requires strong reductants
Protection and selective functionalization Carbamate-protected bicyclic amines Enables selective substitution Additional protection/deprotection steps
Chromatographic purification post-synthesis Crude bicyclic amines Purification for high purity Time-consuming, solvent use

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the bicyclic framework and ethoxy/amine substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight (184.28 g/mol, C₁₀H₂₀N₂O). Purity assessment (>95%) should employ reverse-phase HPLC with UV detection at 210–260 nm. For chiral verification (if applicable), circular dichroism or chiral column chromatography may be required .

Q. How can researchers design a synthesis protocol for this compound, given its bicyclic structure?

  • Methodological Answer : Synthesis typically involves cyclization of a precursor such as cyclobutanone derivatives. Key steps include:

  • Step 1 : Formation of the azabicyclo[3.1.1]heptane core via [2+2] photocycloaddition or acid-catalyzed ring closure.
  • Step 2 : Introduction of the ethoxy group at position 6 using alkylation with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 3 : Amine functionalization via reductive amination or Gabriel synthesis.
  • Optimization : Reaction temperatures (40–80°C) and pH (7–9) must be tightly controlled to minimize side products like over-alkylated derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of structurally analogous azabicyclo compounds?

  • Methodological Answer : Discrepancies in receptor affinity (e.g., dopamine vs. serotonin targets) arise from stereochemical variations. Researchers should:

  • Step 1 : Compare enantiomeric purity using chiral HPLC.
  • Step 2 : Perform molecular docking studies to assess binding pocket compatibility.
  • Step 3 : Validate via in vitro assays (e.g., cAMP accumulation for dopamine D1 receptor activity).
  • Example : Analogous 3-benzyl derivatives showed 10-fold higher D2 affinity when the amine group adopted an axial conformation .

Q. How can computational modeling guide the optimization of this compound’s metabolic stability?

  • Methodological Answer :

  • Step 1 : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile sites (e.g., ethoxy O-dealkylation).
  • Step 2 : Predict cytochrome P450 metabolism with software like Schrödinger’s ADMET Predictor.
  • Step 3 : Synthesize derivatives with fluorinated ethoxy groups to block oxidative degradation.
  • Data : Ethoxy substituents reduce metabolic clearance by 40% compared to methoxy analogs in hepatic microsome assays .

Experimental Design Challenges

Q. What are critical considerations for in vivo studies targeting neurological applications?

  • Methodological Answer :

  • Dosing : Adjust for blood-brain barrier (BBB) penetration using logP values (target: 1–3). This compound’s logP (estimated 1.8) suggests moderate BBB permeability.
  • Formulation : Use saline with 5% DMSO for intraperitoneal administration.
  • Controls : Include a structurally similar inert analog (e.g., 6-methoxy derivative) to isolate pharmacological effects.
  • Safety : Monitor for off-target effects on serotonin receptors using EEG/behavioral assays .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how can this be standardized?

  • Methodological Answer : Discrepancies arise from solvent polarity and temperature.

  • Protocol : Use standardized conditions (e.g., PBS pH 7.4 at 25°C).
  • Data : Related compounds (e.g., 3-benzyl-3-azabicyclo derivatives) show solubility of 4.94 mg/mL in PBS. For this compound, pre-saturate solutions via sonication (30 min) and filter (0.22 µm) before UV quantification .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine
Reactant of Route 2
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-amine

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